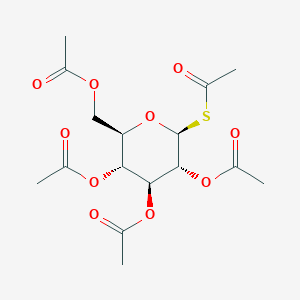
1-Thio-beta-D-glucose pentaacetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Thio-β-D-glucose pentaacetate involves several steps, starting from the ethyl 1-thio-β-D-glucoside tetraacetate, which is treated with mercury(II) acetate in acetic acid to prepare α- and β-D-glucoseptanose pentaacetates. This method demonstrates a precise approach to obtaining the β-isomer of 1-Thio-β-D-glucose pentaacetate with a well-defined solid-state structure determined by X-ray diffraction (Bhadbhade, Craig, Ng, Odier, & Stevens, 2012).
Molecular Structure Analysis
The molecular structure of 1-Thio-β-D-glucose pentaacetate reveals its unique configuration and reactivity. The β-isomer's structure, ascertained through X-ray diffraction, highlights the significance of its spatial arrangement for its chemical behavior and reactivity. This structural analysis is crucial for understanding how this compound interacts in various chemical reactions and its potential applications in synthesis and drug development.
Chemical Reactions and Properties
1-Thio-β-D-glucose pentaacetate participates in various chemical reactions, showcasing its versatility as a reagent. It has been shown to have different chemical properties and higher stability at acidic pH compared to neutral and basic pH, which is essential for its utilization in synthesis processes involving different ligand concentrations. The compound's stability and reactivity under varying conditions underscore its utility in chemical synthesis and the development of new materials and drugs (Seung Jun Oh et al., 2006).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-Thio-beta-D-glucose pentaacetate has been utilized in the synthesis of complex molecules. For instance, it served as a starting material for creating mirror-image oligosaccharides, demonstrated by synthesizing the unnatural enantiomer of a blood group trisaccharide (Boulineau & Wei, 2004). Its structural characteristics have also been studied, as seen in the preparation and X-ray diffraction analysis of α- and β-D-glucoseptanose pentaacetates (Bhadbhade et al., 2012).
Applications in Biochemistry and Molecular Biology
Research highlights the biochemical significance of 1-Thio-beta-D-glucose pentaacetate and related compounds. Studies on glucose oxidase, which catalyzes the oxidation of beta-D-glucose to gluconic acid, underscore its relevance in various industries including pharmaceuticals, food, and biotechnology (Bankar et al., 2009). Moreover, the glucose pentaacetate framework has been used as a precursor for the synthesis of L-sugar lactones, contributing to the field of synthetic chemistry (Hollingsworth & Song, 2007).
Exploration in Medical Imaging and Diagnostics
1-Thio-beta-D-glucose pentaacetate has shown promise in medical imaging applications. Research on 99mTc-labeled 1-thio-beta-D-glucose emphasized its potential as a tumor-seeking agent, revealing its high labeling efficiency and stable chemical properties (Oh et al., 2006). Furthermore, a study on amines-mediated β-glucose pentaacetate generating photoluminescent polymer-carbon nanodots underscores its application in visually monitoring the freshness of shrimp, demonstrating its potential in food safety evaluation (Zhang et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAJEDWNNGFOQV-LJIZCISZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thio-beta-D-glucose pentaacetate | |
CAS RN |
13639-50-4 | |
| Record name | β-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13639-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Thio-beta-D-glucose pentaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013639504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-thio-β-D-glucose pentaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



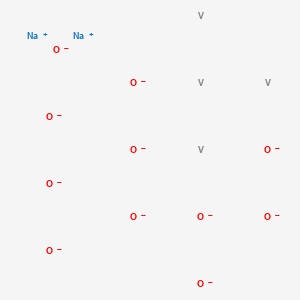

![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
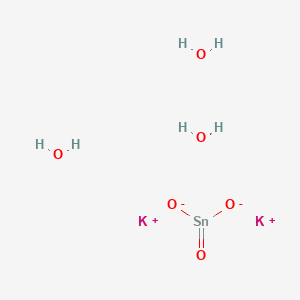
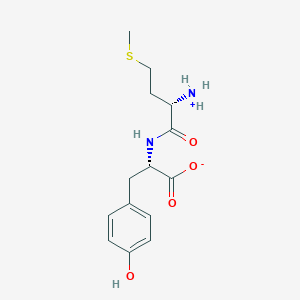

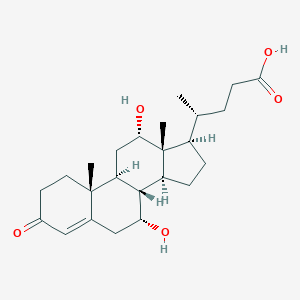
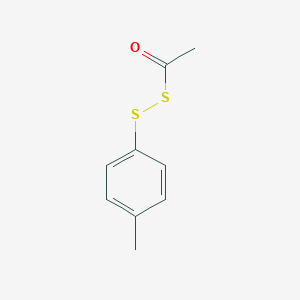
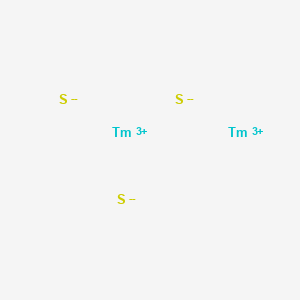
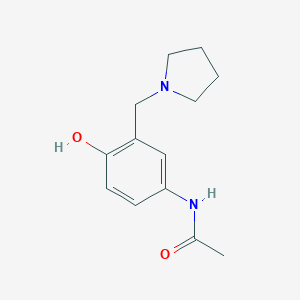

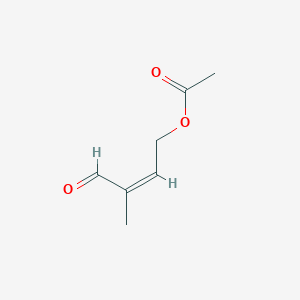

![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)